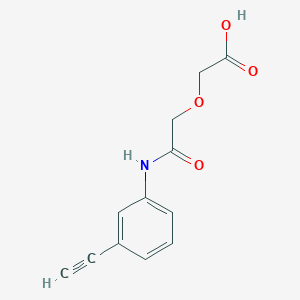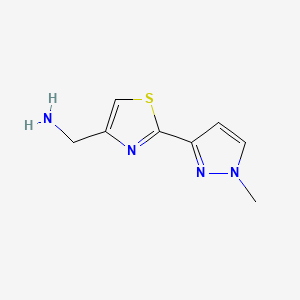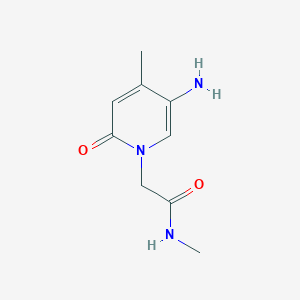
N-(1-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a tetrahydrofuran ring, a pyrimidinone moiety, and multiple aromatic groups, making it an interesting subject for chemical and biological research.
Vorbereitungsmethoden
The synthesis of N-(1-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide involves several steps:
Formation of the tetrahydrofuran ring: This step typically involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the pyrimidinone moiety: This can be achieved through a condensation reaction between a suitable amine and a carbonyl compound.
Attachment of the aromatic groups: This step often involves the use of protecting groups to ensure selective reactions at specific sites.
Final assembly: The final step involves the coupling of the intermediate compounds to form the desired product.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
N-(1-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Hydrolysis: Hydrolysis reactions can be used to break down the compound into smaller fragments.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various solvents to facilitate the reactions.
Wissenschaftliche Forschungsanwendungen
N-(1-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide has several scientific research applications:
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable tool for studying reaction mechanisms and developing new synthetic methods.
Biology: The compound’s ability to interact with biological molecules makes it useful for studying enzyme mechanisms and developing new drugs.
Medicine: Due to its potential biological activity, this compound could be investigated for its therapeutic potential in treating various diseases.
Industry: The compound’s unique properties could make it useful in the development of new materials or as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of N-(1-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
N-(1-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide can be compared with other similar compounds, such as:
N-(1-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-chloro-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide: This compound has a chlorine atom instead of an iodine atom, which could affect its reactivity and biological activity.
N-(1-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-bromo-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide: This compound has a bromine atom instead of an iodine atom, which could also affect its properties.
N-(1-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide: This compound has a fluorine atom instead of an iodine atom, which could lead to different reactivity and biological effects.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Eigenschaften
Molekularformel |
C32H32IN3O7 |
|---|---|
Molekulargewicht |
697.5 g/mol |
IUPAC-Name |
N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C32H32IN3O7/c1-20(37)34-30-26(33)18-36(31(39)35-30)29-17-27(38)28(43-29)19-42-32(21-7-5-4-6-8-21,22-9-13-24(40-2)14-10-22)23-11-15-25(41-3)16-12-23/h4-16,18,27-29,38H,17,19H2,1-3H3,(H,34,35,37,39) |
InChI-Schlüssel |
DRFMTRYDEDWHQT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=NC(=O)N(C=C1I)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![9-[2-(4-chloro-2-phenylphenyl)phenyl]carbazole](/img/structure/B13639034.png)









![1-[4-(2-Methoxyphenyl)phenyl]ethan-1-one](/img/structure/B13639075.png)
